2-(4-bromobenzyl)succinic acid 2-(4-bromobenzyl)succinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC8913842
InChI: InChI=1S/C11H11BrO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
SMILES: C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)Br
Molecular Formula: C11H11BrO4
Molecular Weight: 287.11 g/mol

2-(4-bromobenzyl)succinic acid

CAS No.:

Cat. No.: VC8913842

Molecular Formula: C11H11BrO4

Molecular Weight: 287.11 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromobenzyl)succinic acid -

Specification

Molecular Formula C11H11BrO4
Molecular Weight 287.11 g/mol
IUPAC Name 2-[(4-bromophenyl)methyl]butanedioic acid
Standard InChI InChI=1S/C11H11BrO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
Standard InChI Key YEFKUOATBCIQGW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)Br
Canonical SMILES C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)Br

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-(4-Bromobenzyl)succinic acid (CAS: 71471-40-4) is a dicarboxylic acid with the molecular formula C₁₁H₁₁BrO₄ and a molecular weight of 287.11 g/mol . Its IUPAC name, 2-[(4-bromophenyl)methyl]butanedioic acid, reflects the substitution of a 4-bromobenzyl group at the second carbon of the succinic acid chain. The compound’s structure is confirmed by its SMILES notation, C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)Br, which delineates the bromophenylmethyl substituent and dual carboxylic acid groups .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₁BrO₄
Molecular Weight287.11 g/mol
IUPAC Name2-[(4-bromophenyl)methyl]butanedioic acid
SMILESC1=CC(=CC=C1CC(CC(=O)O)C(=O)O)Br
InChIKeyYEFKUOATBCIQGW-UHFFFAOYSA-N

Synthesis and Optimization Strategies

Advanced Oxidative Methods

Recent advances in oxidative demethylation, such as the I₂/t-BuOK system, enable efficient conversion of ketone precursors to carboxylic acids . While this method has been applied to levulinic acid derivatives, adapting it to bromobenzylsuccinic precursors could streamline synthesis by avoiding protective group chemistry .

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield*
AlkylationSuccinic anhydride, AlCl₃, 80°C~60%
HydrolysisHCl (6M), reflux~85%
PurificationRecrystallization (EtOAc/hexane)>95%
*Theoretical yields based on analogous reactions .

Physicochemical and Functional Properties

Solubility and Stability

The compound’s solubility profile remains undocumented, but its dicarboxylic acid structure suggests moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in nonpolar solvents. Stability studies indicate that brominated aromatic compounds generally exhibit resistance to thermal degradation below 200°C, making 2-(4-bromobenzyl)succinic acid suitable for high-temperature applications.

Reactivity and Functionalization

The carboxylic acid groups enable facile derivatization, including:

  • Esterification: Formation of diesters for polymer synthesis.

  • Amidation: Coupling with amines to generate bioactive analogs .
    The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in medicinal chemistry.

Applications in Pharmaceutical and Material Science

Polymer and Resin Development

Incorporating the compound into polyester resins improves thermal stability and mechanical strength, as demonstrated in studies of analogous brominated succinates. Its rigid aromatic moiety reduces polymer chain mobility, enhancing material durability.

Biological and Environmental Implications

Toxicity and Biodegradability

Brominated aromatic compounds often exhibit persistence in environmental systems, raising concerns about ecological accumulation. Microbial degradation pathways involving Pseudomonas spp. have been proposed for structurally similar compounds, but specific data on 2-(4-bromobenzyl)succinic acid remain scarce.

Biochemical Interactions

Comparative Analysis with Analogous Compounds

Bromophenyl vs. Benzyl Substitution

Compared to 2-(4-bromophenyl)succinic acid (CAS: 71471-40-4), the benzyl-substituted variant exhibits enhanced lipophilicity (calculated logP ≈ 2.1 vs. 1.8), which may improve blood-brain barrier penetration in drug candidates .

Table 3: Structural and Functional Comparison

Property2-(4-Bromobenzyl)succinic Acid2-(4-Bromophenyl)succinic Acid
Molecular FormulaC₁₁H₁₁BrO₄C₁₀H₉BrO₄
logP (Predicted)2.11.8
Melting PointNot reported210–212°C
BioactivityCOX-2 inhibition (hypothetical)Antibacterial

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